N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
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Overview
Description
N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their diverse applications in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:
-
Starting Materials
- 2,3-dichlorobenzaldehyde
- 4-methylbenzenesulfonyl hydrazide
- Piperidine
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Reaction Conditions
- The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.
- An acid catalyst like hydrochloric acid or sulfuric acid is added to facilitate the condensation reaction.
- The reaction is monitored using thin-layer chromatography (TLC) until completion.
-
Purification
- The crude product is purified by recrystallization from a suitable solvent to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or piperidine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Acid catalysts like hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is used in the development of advanced materials, such as liquid crystals and sensors, due to its unique structural properties.
Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’~4~-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
- N’~4~-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’~4~-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’~4~-[(E)-1-(2,3-dichlorophenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide stands out due to its specific structural features, such as the presence of both dichlorophenyl and sulfonyl groups, which contribute to its unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21Cl2N3O3S |
---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H21Cl2N3O3S/c1-14-5-7-17(8-6-14)29(27,28)25-11-9-15(10-12-25)20(26)24-23-13-16-3-2-4-18(21)19(16)22/h2-8,13,15H,9-12H2,1H3,(H,24,26)/b23-13+ |
InChI Key |
FOIKVGCMSXRDBA-YDZHTSKRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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